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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyjohnphos, a
bulky, electron-rich monophosphine ligand, in nickel-catalyzed cross-coupling reactions.
Cyjohnphos has emerged as a highly effective ligand for various nickel-catalyzed
transformations, including Suzuki-Miyaura coupling, C-N coupling (Buchwald-Hartwig
amination), and the borylation of aryl halides. Its use often leads to high yields and good
functional group tolerance, making it a valuable tool in synthetic chemistry, particularly for the
construction of complex molecules in drug discovery and development.

Overview of Cyjohnphos in Nickel-Catalyzed Cross-
Coupling

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald-type
phosphine ligands. Its steric bulk and electron-donating properties are crucial for stabilizing the
nickel catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and
reductive elimination.[1] In several studies, Cyjohnphos has been identified as a top-
performing ligand in nickel-catalyzed reactions, outperforming other common phosphine
ligands.[1][2]

Key Applications:
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e Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids or
their derivatives.

e C-N Coupling (Amination): Synthesis of arylamines from aryl halides and primary or
secondary amines.[3][4]

» Borylation: Introduction of a boryl group onto an aromatic ring from an aryl halide.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for nickel-catalyzed cross-
coupling reactions using Cyjohnphos as a ligand. It is important to note that optimal conditions
and yields can vary depending on the specific substrates and reaction scale. The data
presented here is based on published literature and should be used as a guideline for reaction
optimization.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Aryl
v ] Ni . Solven Temp Time Yield
Entry Chlori Ligand Base
Source t (°C) (h) (%)
de
4- . .
Ni(COD Cyjohn
1 Chloroa K3POa Toluene 100 18 >95
, )2 phos
nisole
4- . .
Ni(COD Cyjohn
2 Chlorot K3POa Toluene 100 18 >95
)2 phos
oluene
2- . .
Ni(COD  Cyjohn
3 Chlorot K3POa Toluene 100 18 ~80
)2 phos
oluene

Data is representative and compiled from findings in scientific literature.[1] Actual yields may
vary.

Table 2: Nickel-Catalyzed C-N Coupling of 4-Chlorobenzotrifluoride with Morpholine
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Ni . Temp . Yield
Entry Ligand Base Solvent Time (h)
Source (°C) (%)
: Cyjohnph .
1 Ni(COD)2 NaOtBu Dioxane 100 18 ~70
0S

Data is representative and compiled from findings in scientific literature.[1] Actual yields may
vary.

Table 3: Nickel-Catalyzed Borylation of Aryl Halides

Aryl Boryl Ni

. . Ligan Solve Temp Time Yield
Entry Halid ating Sourc Base
d nt (°C) (h) (%)

e Agent e

4-

Bromo B2(OH  NiClz( Cyjohn Ethan )
1 _ DIPEA 80 12 High

anisol )a dppp) phos ol

e

Cyjohnphos was identified as a highly effective ligand for this transformation.[2] Detailed yield
data for a broad range of substrates with Cyjohnphos was not available in the reviewed
literature.

Experimental Protocols

The following are generalized experimental protocols for the three major classes of nickel-
catalyzed cross-coupling reactions using Cyjohnphos. These protocols are intended as a
starting point, and optimization of reaction parameters may be necessary for specific
substrates.

Protocol 1: General Procedure for Nickel-Catalyzed
Suzuki-Miyaura Coupling of Aryl Chlorides with
Arylboronic Acids
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This protocol describes a general method for the C-C bond formation between an aryl chloride
and an arylboronic acid.

Materials:

¢ Nickel(0) precatalyst (e.g., Ni(COD)2)

e Cyjohnphos ligand

» Aryl chloride

 Arylboronic acid

e Base (e.g., KsPOas, Cs2CO03)

e Anhydrous solvent (e.g., toluene, dioxane)

e Schlenk tube or glovebox

» Standard laboratory glassware and stirring equipment
Procedure:

o Catalyst Preparation: In a nitrogen-filled glovebox or a Schlenk tube under an inert
atmosphere, add the nickel precatalyst (e.g., Ni(COD)z, 1-5 mol%) and Cyjohnphos (1-10
mol%).

o Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 equiv), arylboronic acid
(1.2-1.5 equiv), and the base (2.0-3.0 equiv).

¢ Solvent Addition: Add the anhydrous solvent to the reaction vessel.

o Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically
80-120 °C) with vigorous stirring.

» Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS,
LC-MS, or TLC).
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e Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a
suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed C-N
Coupling of Aryl Halides with Amines

This protocol outlines a general method for the amination of aryl halides.

Materials:

» Nickel(0) precatalyst (e.g., Ni(COD)2) or a Ni(ll) precatalyst that can be reduced in situ.
e Cyjohnphos ligand

e Aryl halide

e Amine (primary or secondary)

e Strong base (e.g., NaOtBu, K2CO3)

e Anhydrous solvent (e.g., dioxane, THF)

e Schlenk tube or glovebox

Standard laboratory glassware and stirring equipment

Procedure:

o Catalyst Preparation: In an inert atmosphere, charge a Schlenk tube with the nickel
precatalyst (1-5 mol%) and Cyjohnphos (2-10 mol%).

e Reaction Setup: Add the aryl halide (1.0 equiv), the amine (1.2-2.0 equiv), and the base (1.5-
3.0 equiv) to the tube.

» Solvent Addition: Add the anhydrous solvent.
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e Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-110
°C) with stirring.

e Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

e Workup: After cooling to room temperature, quench the reaction with saturated aqueous
ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Nickel-Catalyzed
Borylation of Aryl Halides

This protocol provides a general method for the synthesis of arylboronic acids or esters from
aryl halides.

Materials:
o Nickel precatalyst (e.g., NiClz(dppp))

e Cyjohnphos ligand (identified as a top performer, though often used in combination with
other ligands in initial screens)

» Aryl halide (e.g., aryl bromide or iodide)

o Borylating agent (e.g., tetrahydroxydiboron [B2(OH)a4] or a pinacolborane derivative)
o Base (e.g., DIPEA, EtsN)

e Anhydrous solvent (e.g., ethanol, toluene)

e Schlenk tube or glovebox

o Standard laboratory glassware and stirring equipment

Procedure:
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o Catalyst System: In a Schlenk tube under an inert atmosphere, combine the nickel
precatalyst (1-5 mol%) and Cyjohnphos (2-10 mol%).

e Reaction Mixture: Add the aryl halide (1.0 equiv), the borylating agent (1.5-2.0 equiv), and
the base (2.0-3.0 equiv).

e Solvent: Add the anhydrous solvent.

» Reaction Conditions: Seal the vessel and heat the reaction mixture (typically 80-100 °C) with
stirring for the required time.

e Monitoring: Monitor the formation of the product by GC-MS or by quenching an aliquot and
analyzing by *H NMR.

e Workup and Purification: Upon completion, cool the reaction and filter off any solids. The
workup procedure will vary depending on the borylating agent and the desired product
(boronic acid or boronate ester). For boronic acids, an acidic workup may be required.
Purification is typically achieved by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for a generic nickel-catalyzed cross-
coupling reaction and a typical experimental workflow.
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Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.
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Caption: General experimental workflow for nickel-catalyzed cross-coupling.
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Catalyst Deactivation and Considerations

Mechanistic studies have revealed potential pathways for catalyst deactivation. In the absence
of substrate or additional ligands, the monoligated (Cyjohnphos)Ni(0) species can dimerize.[3]
[4] This dimer can then undergo C-P bond activation of the Cyjohnphos ligand, leading to an
inactive phosphido-bridged Ni(0)/Ni(ll) species.[3][4] To mitigate this, it is crucial to ensure that
the active catalyst can be intercepted by the substrate. This can be influenced by factors such
as reaction concentration, temperature, and the rate of catalyst formation versus the rate of
oxidative addition.

Conclusion

Cyjohnphos is a versatile and highly effective ligand for a range of nickel-catalyzed cross-
coupling reactions. Its application can provide efficient access to a wide variety of valuable
chemical structures. The protocols and data provided herein serve as a valuable resource for
researchers looking to employ this powerful catalytic system. As with any catalytic reaction,
optimization for specific substrates is often necessary to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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